(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate
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Description
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but relatively unknown .Molecular Structure Analysis
The molecular formula of this compound is C17H14N2O4 . Unfortunately, the exact molecular structure could not be found in the available resources.Scientific Research Applications
Novel Radical Precursor Application
A study by Bagal et al. (2006) explored the use of a structurally similar compound, cyano(ethoxycarbonothioylthio)methyl benzoate, as an innovative one-carbon radical equivalent. This compound demonstrated excellent potential for introducing acyl units via xanthate transfer radical addition to olefins. This application could be extended to various fields, including synthetic chemistry and materials science, indicating the potential versatility of "(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate" in similar radical-based synthetic processes (Bagal, de Greef, & Zard, 2006).
Acceleration of Organic Reactions
Aggarwal et al. (2002) described the acceleration of the Baylis-Hillman reaction in water, a finding that could influence the use of "this compound" in organic synthesis, particularly in reactions where polar solvents and hydrogen bonding play critical roles. This study highlights the importance of solvent choice and its impact on the efficiency of chemical reactions, potentially applicable to the synthesis or modification of compounds similar to "this compound" (Aggarwal, Dean, Mereu, & Williams, 2002).
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)15-6-4-5-7-16(15)20-17(21)13(11-19)10-14-9-8-12(2)24-14/h4-10H,3H2,1-2H3,(H,20,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREFOARRFXSVHA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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